6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a pyridine ring, and a cyclohexene moiety
Properties
IUPAC Name |
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O/c24-18-8-9-21-19(13-18)20(14-22(27-21)17-7-4-11-25-15-17)23(28)26-12-10-16-5-2-1-3-6-16/h4-5,7-9,11,13-15H,1-3,6,10,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQNWGZNNLKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling with Pyridine: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, utilizing a palladium catalyst and a boronic acid derivative of pyridine.
Attachment of the Cyclohexene Moiety: This step involves the alkylation of the quinoline derivative with a cyclohexene-containing reagent.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as thionyl chloride followed by an amine.
Chemical Reactions Analysis
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce the double bonds in the cyclohexene ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline and pyridine rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. The compound may also interact with enzymes, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar compounds to 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide include:
6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxylic acid: The carboxylic acid derivative may have different solubility and reactivity compared to the carboxamide.
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-amine: The amine derivative may exhibit different binding properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
